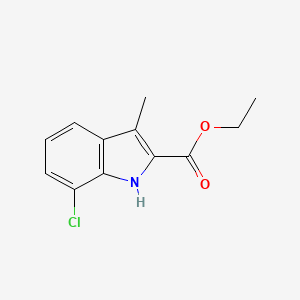

ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-3-16-12(15)10-7(2)8-5-4-6-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZORAQABAAJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this specific compound, the starting materials would include 7-chloro-3-methylindole and ethyl chloroformate, which react under basic conditions to form the desired ester.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic methods to enhance yield and efficiency. The use of copper catalysts in the presence of ligands has been reported to facilitate the formation of indole rings . Additionally, continuous flow reactors are utilized in industrial settings to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the chlorine atom in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research has indicated that compounds related to ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate exhibit various biological activities:

- Antimicrobial Properties : Studies have shown that indole derivatives possess antimicrobial effects against a range of pathogens, making them potential candidates for developing new antibiotics.

- Anticancer Activity : Indole derivatives are known to inhibit cancer cell proliferation in vitro. This compound has been investigated for its ability to induce apoptosis in certain cancer cell lines.

Therapeutic Potential

The therapeutic applications of this compound are being explored in several areas:

Anticancer Research

Recent studies have focused on the compound's role in cancer therapy. For instance, the compound has been evaluated for its efficacy against breast cancer cells, showing promising results in inhibiting tumor growth and promoting apoptosis through various pathways.

Neurological Disorders

The indole structure is critical in neuropharmacology. Compounds similar to this compound have been studied for their potential to modulate neurotransmitter systems, offering insights into treatments for conditions such as depression and anxiety.

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments demonstrated that treatment with this compound induced apoptosis in human breast cancer cell lines through the activation of caspase pathways. This finding supports further investigation into its use as an anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to bind to various receptors and enzymes, modulating their activity and leading to biological effects. For instance, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomerism: 5-Chloro vs. 7-Chloro Substitution

Ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate (e.g., compounds 8a–8f in ) shares the same ester and methyl substituents but differs in chlorine placement. Key distinctions include:

- Synthesis: The 5-chloro derivatives require acyl chloride intermediates and triethylsilane for reduction, with yields dependent on steric and electronic effects of substituents .

- Bioactivity: Chlorine at the 7-position (as in the target compound) may enhance electron-withdrawing effects, influencing binding affinity in receptor modulation compared to 5-chloro isomers .

Substituent Variations at the 3-Position

Methyl vs. Difluoromethyl Groups

7-Chloro-3-(difluoromethyl)-1H-indole () replaces the methyl group with a difluoromethyl moiety. This substitution:

- Electronics: The electron-withdrawing -CF₂H group increases polarity and metabolic stability, advantageous in drug design .

- Applications: Difluoromethyl derivatives are explored in agrochemicals for enhanced pest resistance, whereas the methyl group in the target compound may prioritize synthetic accessibility .

Hydroxymethyl vs. Methyl

(7-Chloro-3-methyl-1H-indol-2-yl)methanol (CAS: 706789-00-6) features a hydroxymethyl group instead of the ester. This modification:

Ester vs. Carboxylic Acid Forms

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9) lacks the ethyl ester. Differences include:

Tabulated Comparison of Key Compounds

Biological Activity

Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : This compound has shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Effects : It demonstrates significant inhibitory properties against various bacterial strains.

- Anti-inflammatory Properties : The compound is involved in modulating inflammatory responses.

Target Interactions

This compound interacts with multiple biological targets, demonstrating high binding affinity to various receptors. This interaction leads to alterations in cellular processes that can trigger apoptosis in cancer cells and modulate immune responses.

Biochemical Pathways

The compound influences several biochemical pathways, contributing to its diverse effects:

- Cell Cycle Regulation : Induces cell cycle arrest in cancer cells.

- Apoptosis Induction : Activates caspases leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Increases oxidative stress in target cells, enhancing cytotoxic effects.

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from other indole derivatives. Below is a comparison table highlighting its characteristics against similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains a chlorine atom and methyl group | Anticancer, antimicrobial |

| Ethyl 2-methylindole-3-carboxylate | Lacks chlorine; simpler structure | Moderate anticancer activity |

| 7-Bromo-6-chloro-3-(3-(6-fluoronaphthalen-1-yl)oxy)propyl)-1H-indole-2-carboxylate | More complex side chain with additional halogens | Enhanced reactivity and distinct applications |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental setups:

- Anticancer Studies :

- Antimicrobial Activity :

- Inflammation Modulation :

Q & A

Q. What are the primary synthetic routes for ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via the Fischer indole synthesis , which involves cyclization of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions (e.g., HCl or H₂SO₄). Key variables affecting yield include:

- Catalyst choice : Protic acids (e.g., polyphosphoric acid) enhance cyclization efficiency .

- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but require careful monitoring to avoid decomposition .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How can researchers structurally characterize this compound?

Standard methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C3, chloro at C7) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₂H₁₁ClNO₂) .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns in solid-state studies .

Advanced Research Questions

Q. What mechanistic insights explain the anticancer potential of this compound?

Indole derivatives often target tubulin polymerization or kinase pathways . For this compound:

- In vitro assays : Dose-dependent inhibition of cancer cell lines (e.g., HeLa, MCF-7) via apoptosis induction, validated by flow cytometry and caspase-3 activation .

- Structure-activity relationship (SAR) : The chloro and methyl groups enhance lipophilicity, improving membrane permeability compared to unsubstituted indoles .

- Future studies : Proteomic profiling and molecular docking to identify specific protein targets (e.g., Aurora kinases) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Varied assay conditions : Cell line specificity, serum concentration, or incubation time. Standardize protocols using guidelines like NIH/NCATS recommendations .

- Purity differences : Validate compound purity via HPLC (>98%) and control for degradation products .

- Synergistic effects : Test combinations with known chemotherapeutics (e.g., cisplatin) to identify confounding interactions .

Q. What strategies optimize regioselectivity during functionalization of the indole core?

To modify the C4 or C5 positions:

- Electrophilic substitution : Use directing groups (e.g., carboxylate at C2) to steer reactivity toward C5 .

- Transition-metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at C4 requires protection of the NH group via silylation .

- Computational modeling : DFT calculations predict electron density hotspots for targeted functionalization .

Q. What analytical challenges arise in quantifying metabolic stability of this compound?

- Phase I metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) may demethylate or oxidize the ethyl carboxylate group. Use LC-MS/MS with stable isotope-labeled internal standards for accurate quantification .

- Microsomal assays : Rat or human liver microsomes identify major metabolites, but species-specific differences require cross-validation .

Comparative Analysis

Q. How does this compound compare to structurally similar indole derivatives?

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.